A Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
A Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a substituted arylsulfonamide of interest to researchers in synthetic chemistry and drug discovery. Arylsulfonamides are a cornerstone structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the compound's physicochemical properties, a robust two-step synthetic pathway with mechanistic insights, validated purification protocols, and a full suite of analytical techniques for structural confirmation and purity assessment. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and characterization of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is an organic compound featuring a benzene ring substituted with bromo, methyl, and N-isopropylsulfonamido groups. Its identity is established by its unique CAS number and molecular formula.
Caption: Chemical Structure of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide.
| Identifier | Value | Source |
| CAS Number | 1182913-23-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [2][5] |
| Molecular Weight | 292.2 g/mol | [5] |
| Appearance | White solid powder (Predicted) | [4] |
| Boiling Point | 370.1 ± 52.0 °C (Predicted) | [4] |
| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 11.58 ± 0.50 (Predicted) | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is efficiently achieved via a two-step sequence common for the preparation of arylsulfonamides.[6] The strategy involves the initial preparation of a key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.
Caption: Overall two-step synthesis workflow.
Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride
Causality: This reaction is a classic electrophilic aromatic substitution. 4-Bromotoluene is treated with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the bulky sulfonyl chloride group is directed primarily to the position para to the methyl group and ortho to the bromo group. The reaction is conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize side reactions.
Experimental Protocol:
-
To a solution of 4-bromotoluene (1.0 eq) in a suitable solvent like dichloromethane, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.[7]
-
Stir the mixture at low temperature (e.g., 0 °C to 10 °C) overnight.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove acid, and dry under vacuum.[7] This intermediate is often used directly in the next step without further purification.
Step 2: Sulfonamide Formation
Causality: This step involves the nucleophilic attack of the amine (isopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][8] A base, such as pyridine or an excess of the reacting amine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Experimental Protocol:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a solvent like acetonitrile or dichloromethane.
-
Add isopropylamine (at least 2.0 eq) to the solution. The first equivalent acts as the nucleophile, and the second acts as the base.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the sulfonyl chloride.
-
Remove the solvent under reduced pressure.
-
The residue contains the desired product and isopropylammonium chloride salt. Proceed to purification.
Purification and Purity Assessment
Causality: Purification is critical to remove the ammonium salt byproduct and any unreacted starting materials. Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities in a given solvent system at different temperatures.
Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water or isopropanol/water mixture.[9]
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Protocol: Thin-Layer Chromatography (TLC)
-
Purpose: To monitor the reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a slightly more polar solvent, such as hexane:ethyl acetate or chloroform:tert-butanol, is effective for sulfonamides.[10] The optimal ratio should be determined experimentally.
-
Visualization: Visualize spots under UV light (254 nm).[10] The disappearance of the starting material spot and the appearance of a single product spot indicate reaction completion and high purity.
Structural Elucidation and Analytical Data
The identity and purity of the synthesized 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide must be confirmed through a combination of spectroscopic methods.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
| ¹H NMR: Predicted Signals | Multiplicity | Integration | Chemical Shift (ppm, approx.) |
| Isopropyl -CH₃ | Doublet | 6H | ~1.1 |
| Aromatic -CH₃ | Singlet | 3H | ~2.5 |
| Isopropyl -CH | Septet | 1H | ~3.6 |
| Sulfonamide -NH | Doublet (or broad singlet) | 1H | 5.0 - 8.0[11] |
| Aromatic Protons | Multiplets | 3H | 7.5 - 8.0[11] |
| ¹³C NMR: Predicted Signals | Chemical Shift (ppm, approx.) |
| Aromatic -CH₃ | ~20 |
| Isopropyl -CH₃ | ~23 |
| Isopropyl -CH | ~48 |
| Aromatic Carbons | 120 - 145[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The sulfonamide group has very strong, characteristic absorption bands.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹, approx.) | Source |
| N-H | Stretch | 3390 - 3230 | [1] |
| C-H (Aromatic) | Stretch | >3000 | |
| C-H (Aliphatic) | Stretch | <3000 | |
| S=O | Asymmetric Stretch | 1344 - 1317 | [1][11] |
| S=O | Symmetric Stretch | 1187 - 1147 | [1][11] |
| S-N | Stretch | 924 - 906 | [1][11] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the presence of bromine is a key diagnostic feature.
| Ion / Fragment | Expected m/z | Rationale | Source |
| [M+H]⁺ | 292 / 294 | Protonated molecule. The two peaks of ~1:1 intensity are due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | |
| [M+H - SO₂]⁺ | 228 / 230 | Loss of sulfur dioxide (64 Da), a characteristic fragmentation of aromatic sulfonamides. | [13] |
Applications in Research and Drug Development
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is primarily utilized as a versatile chemical building block in organic synthesis. The presence of a bromine atom makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments at that position.
A key application is in the construction of compound libraries for biological screening. For instance, the related intermediate N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized and subsequently used in Suzuki coupling reactions to generate a series of derivatives.[14] These derivatives were then evaluated for antibacterial activity against extensively drug-resistant Salmonella Typhi, demonstrating the utility of such bromo-aryl precursors in medicinal chemistry campaigns targeting infectious diseases.[14] The N-isopropylsulfonamide moiety can influence physicochemical properties like solubility and cell permeability, making this scaffold attractive for generating novel drug candidates.
Safety and Handling
Intermediates: 4-Bromo-3-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[15][16] It causes burns and should be handled with extreme care in a fume hood.[15][16]
Final Product: 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is classified as an irritant.[4]
Recommended Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and the final product in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This guide has outlined a reliable and well-characterized pathway for the synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. By providing detailed protocols grounded in mechanistic principles and a full suite of analytical characterization data, researchers are equipped to produce and validate this compound with high confidence. Its utility as a functionalized building block, particularly for developing novel compounds through cross-coupling chemistry, positions it as a valuable intermediate for professionals in synthetic and medicinal chemistry.
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Figure 1. Chemical Structure of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide.

